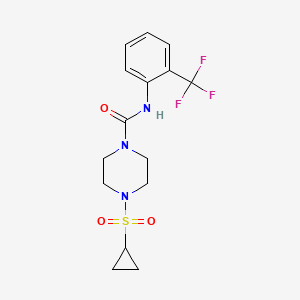
4-(cyclopropylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(cyclopropylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C15H18F3N3O3S and its molecular weight is 377.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
Research into the sulfomethylation of piperazine and polyazamacrocycles, including modifications and derivatizations of piperazine structures, demonstrates the chemical interest in modifying piperazine derivatives for various applications, including potentially as chelating agents or in drug development. These chemical modifications aim to introduce functional groups that could enhance the reactivity, binding properties, or solubility of the compounds, which could be relevant for the development of new materials or pharmaceuticals (J. van Westrenen & A. D. Sherry, 1992).
Pharmacological Research
Studies on compounds featuring piperazine and arylsulfonyl moieties, like 4-(phenylsulfonyl)piperidines, have identified their potential as selective 5-HT(2A) receptor antagonists. This suggests that compounds with similar structures could be explored for their pharmacological properties, particularly in the development of treatments for conditions influenced by serotonin receptors, such as psychiatric disorders or neurological conditions (S. Fletcher et al., 2002).
Enzymatic Catalysis
The design of enantioselective Lewis basic catalysts using piperazine-2-carboxylic acid derived N-formamides for the hydrosilylation of N-aryl imines showcases the application of piperazine derivatives in catalyzing specific chemical reactions. These catalysts are valued for their high selectivity and efficiency, pointing to the utility of piperazine-based compounds in facilitating or improving synthetic pathways for chemical production (Zhouyu Wang et al., 2006).
Imaging and Diagnostic Applications
The development of novel carboxamide compounds containing piperazine and arylsulfonyl moieties with potential as imaging agents or for therapeutic monitoring demonstrates another avenue of research. These compounds may offer improved properties for the selective imaging of biological targets or for the evaluation of drug efficacy in vivo (Baolei Wang et al., 2016).
Properties
IUPAC Name |
4-cyclopropylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3S/c16-15(17,18)12-3-1-2-4-13(12)19-14(22)20-7-9-21(10-8-20)25(23,24)11-5-6-11/h1-4,11H,5-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNFXDDXENMQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2824806.png)
![Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2824807.png)
![N-butyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824808.png)

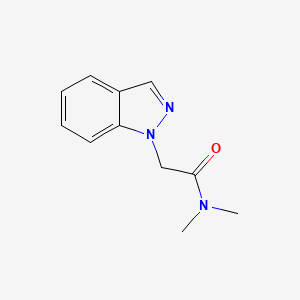
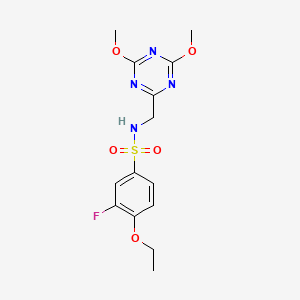
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide](/img/structure/B2824814.png)
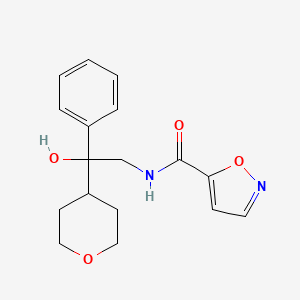
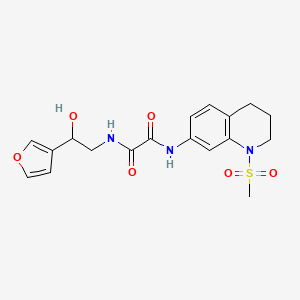
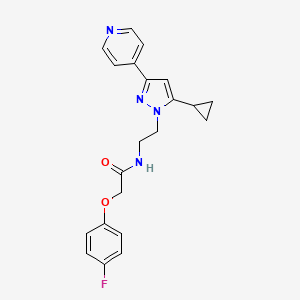
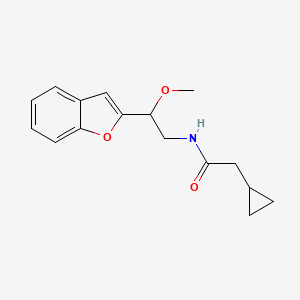
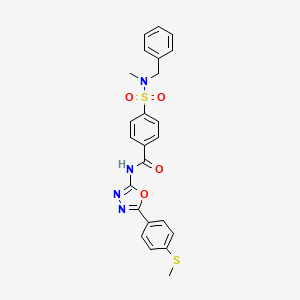

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2824824.png)
